molecular formula C16H28O2 B013425 (E,E)-Tetradeca-9,11-dienyl acetate CAS No. 54664-98-1

(E,E)-Tetradeca-9,11-dienyl acetate

Cat. No. B013425
CAS RN: 54664-98-1
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetates are a type of compound that are derived from acetic acid . They are often used in a variety of applications, including as solvents, plasticizers, and in the production of pharmaceuticals and other chemicals .


Synthesis Analysis

The synthesis of acetates typically involves the reaction of acetic acid with an alcohol in the presence of an acid catalyst . This produces an ester, which is a type of acetate .


Molecular Structure Analysis

The molecular structure of an acetate consists of two carbon atoms, two oxygen atoms, and three hydrogen atoms . The carbon atoms are bonded to each other, with one also bonded to an oxygen atom and three hydrogen atoms, and the other bonded to two oxygen atoms .


Chemical Reactions Analysis

Acetates can undergo a variety of chemical reactions. For example, they can react with water to produce acetic acid and an alcohol . They can also react with bases to produce a salt and water .


Physical And Chemical Properties Analysis

Acetates are typically colorless, odorless, and soluble in water . They have a relatively low melting point and boiling point .

Scientific Research Applications

  • Suppression of Insect Behavior : (E)-9-Tetradecenyl acetate has been found to suppress male European corn borer sex attraction and precopulatory behavior, potentially disrupting mating efficiency in the field (Klun et al., 1979).

  • Communication Disruption in Insects : (Z,E)-9,11-tetradecadienyl acetate (Z,E-9,11-TDDA) is an effective disruptant of communication in the cotton leafworm, Spodoptera littoralis, even when released at distances as far as 44.5 meters from the attractant (Kehat et al., 1979).

  • Sex Pheromone Component : The synthesized (E,E)-9,11-tetradecadienyl-1-acetate is a major component of the sex pheromone of Spodoptera litura (GotoGiichi et al., 1975).

  • Role in Apple Moth Pheromone : This compound, along with (E)-11-tetradecen-1-yl acetate, is active in the sex pheromone of the lightbrown apple moth (Bellas et al., 1983).

  • Insect Pheromone Synthesis : It has been synthesized along with its homologues as major components of the sex pheromone of the insect Spodoptera litura (Lin et al., 1980).

  • Pheromone Component of Various Insects : (9Z,12E)-tetradeca-9,12-dienyl acetate is a main component of pheromones of several insect species in the order Lepidoptera (Matveeva et al., 2000).

Future Directions

Research into acetates is ongoing, and there are many potential future directions for this field. For example, researchers are investigating the use of acetates in the treatment of various diseases, as well as their potential applications in the production of renewable energy .

properties

IUPAC Name

[(9E,11E)-tetradeca-9,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEQLTBBKNKGGJ-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896849
Record name (9E,11E)-9,11-Tetradecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Tetradecadien-1-ol, acetate, (9E,11E)-

CAS RN

54664-98-1
Record name (E,E)-9,11-Tetradecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54664-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11-Tetradecadienyl acetate, (9E,11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054664981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Tetradecadien-1-ol, 1-acetate, (9E,11E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9E,11E)-9,11-Tetradecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-tetradeca-9,11-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Acetoxy-9,11-tetradecadien-1-ol, (9E,11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5VD013S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 2
Reactant of Route 2
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 3
Reactant of Route 3
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 4
Reactant of Route 4
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 5
Reactant of Route 5
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 6
(E,E)-Tetradeca-9,11-dienyl acetate

Citations

For This Compound
1
Citations
AM Moiseenkov, BA Czeskis, NM Ivanova… - Journal of the …, 1991 - pubs.rsc.org
Interaction of deprotonated acetylcyclopropane cyclohexylimine with several aliphatic alkyl halides, epoxides, and aldehydes efficiently gave the corresponding cyclopropyl ketones. …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.